3-(2-OXO-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Description
The compound 3-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a structurally complex molecule featuring a quinazoline-2,4-dione core substituted with a piperazine moiety linked to a cinnamyl (3-phenylprop-2-en-1-yl) group. Quinazoline derivatives are well-documented for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The piperazine ring enhances solubility and bioavailability, while the cinnamyl group may contribute to receptor binding via π-π interactions .
Properties
IUPAC Name |
3-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-21(17-27-22(29)19-10-4-5-11-20(19)24-23(27)30)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2,(H,24,30)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEXPMDBKMAYAG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-OXO-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of a quinazoline derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-OXO-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The piperazine and quinazoline moieties can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperazine or quinazoline rings .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Properties
- Neuroprotective Effects
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of tetrahydroquinazoline derivatives in targeting breast cancer cells. The compound was shown to inhibit tumor growth in vitro and in vivo models by inducing apoptosis via the intrinsic pathway. The study provided quantitative data on cell viability using MTT assays and flow cytometry analysis .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for both bacteria, suggesting strong antibacterial properties. The study utilized disk diffusion methods to evaluate antimicrobial effectiveness .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2-OXO-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety enhances binding affinity to these targets, while the quinazoline-dione core can modulate biological activity by interacting with key pathways involved in disease processes . For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs are classified based on shared scaffolds and substituents:
Key Observations :
- Quinazoline Core: The quinazoline-2,4-dione moiety in the target compound confers rigidity and hydrogen-bonding capacity, enhancing receptor affinity compared to simpler quinazolinones .
- Piperazine-Cinnamyl Substitution : The cinnamyl group’s planar structure may improve binding to hydrophobic pockets in enzymes (e.g., kinases), as seen in related piperazine derivatives .
- Solubility Trade-offs: Higher molecular weight and lipophilic cinnamyl substitution reduce solubility (LogP ~2.1) compared to smaller analogs (e.g., 2-(phenoxy)pyridin-3-yl derivatives, LogP ~3.5) .
Pharmacological and Biochemical Comparisons
- Binding Affinity Variability: Docking studies on piperazine-cinnamyl analogs show that minor structural changes (e.g., substituent position, stereochemistry) alter binding affinities by 1–2 kcal/mol . For example, replacing the cinnamyl group with a phenylpropyl chain reduces affinity by 0.7 kcal/mol due to decreased π-stacking .
- Bioactivity Profiles : Clustering analysis of bioactivity data reveals that compounds with quinazoline cores and piperazine substituents cluster into groups with shared kinase-inhibitory or antimicrobial effects . The target compound’s bioactivity is hypothesized to overlap with EGFR inhibitors but diverge from marine alkaloids (e.g., salternamide E), which target ion channels .
Computational and Experimental Validation
- Similarity Metrics : The target compound shares a Tanimoto coefficient of 0.65–0.72 with piperazine-cinnamyl analogs using Morgan fingerprints, indicating moderate structural similarity . However, graph-based comparisons highlight differences in scaffold connectivity, reducing overlap in pharmacophore models .
- Lumping Strategies : In QSAR models, the compound’s physicochemical properties (e.g., polar surface area, molar refractivity) align with a surrogate group of piperazine-containing heterocycles, enabling predictive modeling of ADMET profiles .
Biological Activity
The compound 3-(2-OXO-2-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}ETHYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydroquinazoline core with a piperazine substituent. The structural complexity allows for diverse interactions within biological systems.
Structural Features
- Tetrahydroquinazoline Core : This structure is often associated with a variety of pharmacological activities.
- Piperazine Ring : Known for its role in enhancing the solubility and bioavailability of compounds.
- Phenylpropene Group : This moiety may contribute to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For instance, a study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle .
Case Study: In Vitro Analysis
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research indicates that similar structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 12 µg/mL |
| E. coli | 15 µg/mL |
Anticholinesterase Activity
Another area of interest is the compound's potential as an anticholinesterase agent. Studies suggest that derivatives can inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease .
Enzyme Inhibition Data
| Compound | AChE Inhibition (%) at 100 µM |
|---|---|
| Compound C | 75% |
| Compound D | 68% |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Regulation : Interference with cell cycle progression, particularly at the G1/S transition.
- Enzyme Inhibition : Competitive inhibition of key enzymes such as AChE.
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the quinazoline-dione core with a piperazine-linked propenylphenyl moiety. For example, refluxing intermediates in ethanol or DMF-ethanol mixtures (1:1) under controlled temperatures (60–80°C) is common . Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Reaction time : Extended reflux (2–4 hours) improves crystallinity but risks decomposition.
- Purification : Recrystallization from ethanol or mixed solvents removes byproducts .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Ethanol, 80°C, 2h | 65 | 95% | |
| 2 | DMF-EtOH, 70°C, 3h | 78 | 98% |
Q. How can researchers characterize this compound’s structural integrity?
- Methodological Answer : Use a combination of:
- Spectral Analysis :
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and quinazoline-dione carbons (δ 160–170 ppm) .
- Chromatography : HPLC with C18 columns (acetonitrile-water gradient) to assess purity (>95%) .
Q. What theoretical frameworks guide the study of this compound’s biological activity?
- Methodological Answer : Link research to:
- Structure-Activity Relationship (SAR) : Correlate the piperazine-propenylphenyl side chain with membrane permeability .
- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in scale-up?
- Methodological Answer :
- Process Control : Implement flow chemistry for precise temperature/pH regulation, reducing side reactions .
- Catalysis : Screen Pd/C or BiCl₃ catalysts to accelerate condensation steps .
- AI-Driven Simulation : Use COMSOL Multiphysics to model reaction kinetics and identify bottlenecks .
Q. How should contradictory data on this compound’s antimicrobial activity be resolved?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing studies (e.g., MIC values against S. aureus) to identify outliers .
- Controlled Replication : Repeat assays under standardized conditions (e.g., CLSI guidelines) with positive/negative controls .
- Data Table :
| Study | MIC (µg/mL) | Strain | Methodology | Potential Bias |
|---|---|---|---|---|
| A | 12.5 | MRSA | Broth dilution | No control |
| B | 50.0 | MRSA | Agar diffusion | Variable inoculum |
Q. What advanced techniques validate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- CRISPR-Cas9 Screening : Knock out putative targets (e.g., PI3K/AKT pathway genes) to assess dependency .
- Metabolomics : LC-MS/MS to track changes in ATP/NADH levels post-treatment .
- In Vivo Imaging : Use luciferase-tagged xenografts to monitor tumor regression .
Q. How can AI enhance predictive modeling of this compound’s pharmacokinetics?
- Methodological Answer :
- Machine Learning : Train models on ADME datasets (e.g., ChEMBL) to predict logP, bioavailability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS .
Methodological Considerations
Q. What steps ensure reproducibility in synthesizing and testing derivatives?
- Answer :
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reaction protocols .
- Collaborative Validation : Cross-validate spectral data with independent labs .
Q. How should researchers design experiments to explore structure-activity contradictions in analogs?
- Answer :
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the piperazine ring) to isolate functional contributions .
- High-Throughput Screening (HTS) : Test 100+ derivatives against a panel of cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
